molecular formula C13H19BrO B13160740 (([2-(Bromomethyl)pentyl]oxy)methyl)benzene

(([2-(Bromomethyl)pentyl]oxy)methyl)benzene

Cat. No.: B13160740
M. Wt: 271.19 g/mol
InChI Key: KDXGVTDBEZRZFM-UHFFFAOYSA-N
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Description

(([2-(Bromomethyl)pentyl]oxy)methyl)benzene: is an organic compound with the molecular formula C₁₃H₁₉BrO It is characterized by a benzene ring substituted with a bromomethyl group and a pentyl chain linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromomethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an ether linkage between the benzyl group and the pentyl chain. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in (([2-(Bromomethyl)pentyl]oxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (([2-(Bromomethyl)pentyl]oxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids, facilitating the study of biological processes and the development of biotechnological applications.

Medicine:

    Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.

Industry:

    Materials Science: this compound can be used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The ether linkage in the compound provides stability and influences its reactivity.

Comparison with Similar Compounds

    Benzyl bromide: Similar in structure but lacks the pentyl chain.

    Pentyl bromide: Similar in structure but lacks the benzyl group.

    Benzyl ether: Similar in structure but lacks the bromomethyl group.

Uniqueness:

    (([2-(Bromomethyl)pentyl]oxy)methyl)benzene: combines the reactivity of a bromomethyl group with the stability of an ether linkage and the hydrophobicity of a pentyl chain, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

2-(bromomethyl)pentoxymethylbenzene

InChI

InChI=1S/C13H19BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

KDXGVTDBEZRZFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC1=CC=CC=C1)CBr

Origin of Product

United States

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